

Technical Guide: Spectroscopic Profiling of [5-(4-Bromophenyl)-2-furyl]methanol

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Compound of Interest

Compound Name: [5-(4-Bromophenyl)-2-furyl]methanol

CAS No.: 33342-28-8

Cat. No.: B182785

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Abstract

This technical guide provides a comprehensive spectroscopic analysis of **[5-(4-Bromophenyl)-2-furyl]methanol** (also known as (5-(4-bromophenyl)furan-2-yl)methanol), a critical intermediate in the synthesis of bioactive furan derivatives and advanced materials. This document details the structural elucidation of the compound using Nuclear Magnetic Resonance (

H and

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It includes validated experimental protocols for synthesis via the reduction of 5-(4-bromophenyl)furfural, sample preparation, and data interpretation, tailored for researchers in medicinal chemistry and drug development.

Introduction & Compound Significance

[5-(4-Bromophenyl)-2-furyl]methanol is a functionalized furan derivative serving as a "privileged scaffold" in medicinal chemistry. The furan ring, substituted at the 5-position with a para-bromophenyl group and at the 2-position with a hydroxymethyl group, acts as a versatile pharmacophore.

- **Synthetic Utility:** The hydroxymethyl group allows for further functionalization (e.g., conversion to halides, esters, or amines), while the aryl bromide moiety is a prime candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
- **Therapeutic Relevance:** Derivatives of 5-aryl-2-furanmethanols are investigated for antimicrobial, anti-inflammatory, and antitumor properties, often functioning as bioisosteres for more complex aromatic systems.

Structural Identity[1]

- IUPAC Name: [5-(4-Bromophenyl)furan-2-yl]methanol
- Molecular Formula:

[1]
- Molecular Weight: 253.09 g/mol [1]
- Precursor: 5-(4-Bromophenyl)furfural (CAS: 20005-42-9)

Experimental Protocols

Synthesis via Carbonyl Reduction

The most reliable route to high-purity **[5-(4-Bromophenyl)-2-furyl]methanol** is the chemoselective reduction of its aldehyde precursor, 5-(4-bromophenyl)furfural, using sodium borohydride (

). This method avoids over-reduction of the furan ring or the aromatic bromide.[2]

Protocol:

- **Dissolution:** Dissolve 1.0 equivalent (eq.) of 5-(4-bromophenyl)furfural in Methanol (MeOH) or Ethanol (EtOH) (0.2 M concentration).
- **Reduction:** Cool the solution to 0°C in an ice bath. Slowly add 0.5–1.0 eq. of

portion-wise over 15 minutes to control hydrogen evolution.

- Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 1–2 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 3:1); the aldehyde spot () should disappear, replaced by the more polar alcohol spot ().
- Quenching: Quench with saturated aqueous or dilute HCl (carefully, to pH ~6).
- Extraction: Evaporate bulk alcohol solvent. Extract the residue with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo.
- Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Spectroscopic Sample Preparation[1]

- NMR: Dissolve ~5–10 mg of the purified solid in 0.6 mL of (Chloroform-d) or DMSO- . is preferred for resolution, while DMSO- is required if the hydroxyl proton exchange needs to be suppressed to see coupling.
- IR: Prepare a KBr pellet (1–2% sample in KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.
- MS: Dissolve ~1 mg in MeOH (HPLC grade). Inject via direct infusion or LC-MS (ESI+ or EI).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conversion from aldehyde to alcohol is confirmed by the disappearance of the aldehyde singlet (~9.6 ppm) and the appearance of the methylene doublet/singlet (~4.6 ppm).

Table 1: Predicted

¹H NMR Data (400 MHz,

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment
-OH	1.8 – 2.5	br s	1H	-	Hydroxyl proton (concentration dependent)
	4.65	s (or d)	2H	(if coupled)	Methylene protons adjacent to Oxygen
Furan-3	6.45	d	1H		Furan ring proton (to methanol)
Furan-4	6.65	d	1H		Furan ring proton (to aryl)
Ar-H (meta)	7.52	d	2H		Phenyl protons adjacent to Br (AA'BB')
Ar-H (ortho)	7.58	d	2H		Phenyl protons adjacent to Furan

Note: In DMSO-

, the -OH signal typically appears as a triplet at

5.2–5.5 ppm due to coupling with the

protons, which then appear as a doublet.

Table 2: Predicted

C NMR Data (100 MHz,

Shift (, ppm)	Assignment	Carbon Type
57.5	-OH	Methylene
108.5	C-3 (Furan)	CH (Furan)
110.0	C-4 (Furan)	CH (Furan)
121.8	C-Br (Phenyl)	Quaternary C
125.5	C-2,6 (Phenyl)	CH (Aromatic)
129.2	C-1 (Phenyl)	Quaternary C (linked to Furan)
131.9	C-3,5 (Phenyl)	CH (Aromatic)
152.5	C-5 (Furan)	Quaternary C (linked to Phenyl)
155.0	C-2 (Furan)	Quaternary C (linked to Methanol)

Infrared Spectroscopy (IR)

The IR spectrum provides a quick "fingerprint" validation of the functional group transformation.

- 3200–3450 cm

(Broad): O-H stretching vibration (Intermolecular H-bonding). This band replaces the C-H stretch of the aldehyde.^[2]

- 2850–2950 cm

: C-H stretching (Aliphatic

).

- ~1670 cm

(ABSENT): The strong Carbonyl (C=O) band of the precursor aldehyde must be absent.

- 1480–1600 cm

: C=C aromatic and furan ring skeletal vibrations.

- 1010–1050 cm

: C-O stretching (Primary alcohol).

- 1070 cm

: C-Br stretching (Aryl bromide characteristic band).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the bromine atom via its distinct isotopic signature.

- Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

- Molecular Ion (

): The spectrum will show two peaks of nearly equal intensity at m/z 252 (

Br) and m/z 254 (

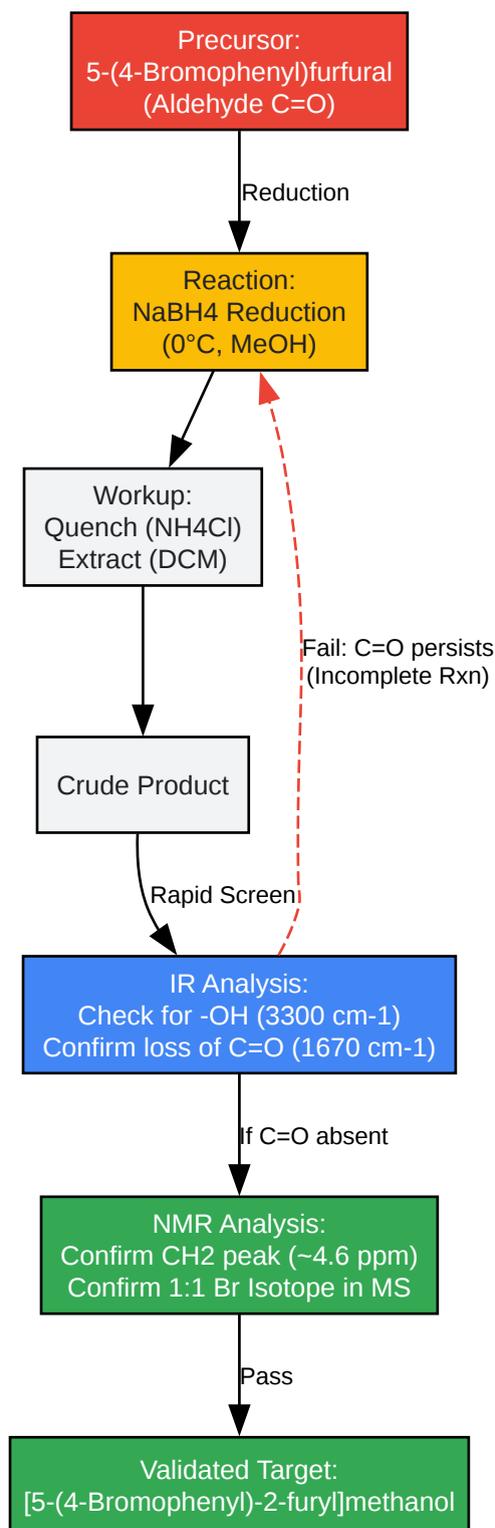
Br). This 1:1 ratio is diagnostic for a mono-brominated compound.

- Fragmentation Pattern (EI):

- m/z 235/237 (): Loss of hydroxyl radical ().
- m/z 173/175 (): Loss of Bromine radical (less common in alcohols, but possible).
- m/z 155/157: Loss of the furfuryl alcohol moiety or ring opening.
- Base Peak: Often the tropylium-like cation formed by the loss of the OH group and ring expansion, or the stabilized furfuryl cation.

Visualization of Analysis Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the key decision points based on spectroscopic data.



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Figure 1: Step-wise synthesis and spectroscopic validation workflow for **[5-(4-Bromophenyl)-2-furyl]methanol**.

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